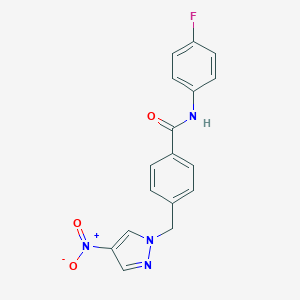![molecular formula C20H21Cl2N5O2 B213908 N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea, also known as DMU-212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMU-212 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research in drug development.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea prevents cancer cells from dividing and growing, leading to their eventual death. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting COX-2, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea reduces inflammation in the body.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. This makes it a potentially safer and more effective treatment for cancer than traditional chemotherapy. However, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis and formulation of N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea to improve its solubility and stability.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 2-mercapto-benzimidazole followed by the reaction of the resulting intermediate with N-(2-chloroethyl)morpholine. The final product is obtained through the reaction of the intermediate with urea.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea |
|---|---|
Fórmula molecular |
C20H21Cl2N5O2 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]urea |
InChI |
InChI=1S/C20H21Cl2N5O2/c21-15-6-5-14(13-16(15)22)23-20(28)25-19-24-17-3-1-2-4-18(17)27(19)8-7-26-9-11-29-12-10-26/h1-6,13H,7-12H2,(H2,23,24,25,28) |
Clave InChI |
HBXQQHMZNNGSGY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)